オメプラゾール-d3-1

概要

説明

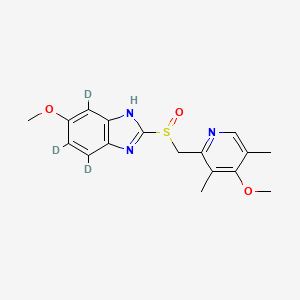

Omeprazole-d3 is intended for use as an internal standard for the quantification of omeprazole by GC- or LC-MS. Omeprazole is a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump (IC50 = 1.1 μM). It is a racemic mixture of two enantiomers, S-omeprazole (esomeprazole magnesium; ) and R-omeprazole (sodium salt), which are prodrugs of the active sulfonamide which is formed by acid-stimulated conversion. Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.3

Omeprazole-d3 is intended for use as an internal standard for the quantification of omeprazole by GC- or LC-MS. Omeprazole is a selective and irreversible inhibitor of the gastric H It is a racemic mixture of two enantiomers, S-omeprazole (esomeprazole magnesium; ) and R-omeprazole (sodium salt), which are prodrugs of the active sulfonamide which is formed by acid-stimulated conversion. Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.

科学的研究の応用

プロトンポンプ阻害

オメプラゾール-d3は、プロトンポンプ阻害薬として機能し、胃壁細胞のH+/K±ATPase酵素を効果的に阻害し、その結果、胃酸の分泌を減少させます {svg_1}. このメカニズムにより、オメプラゾール-d3は胃酸を減らし、GERDだけでなく、その他の酸関連障害の治療に効果的な選択肢となります {svg_2}.

薬物動態研究

オメプラゾール-d3は、薬物動態研究における安定同位体トレーサーとして使用されています {svg_3}. オメプラゾール-d3を使用することで、研究者は体内のオメプラゾールスルフィドの代謝と分布を追跡することができ、薬物の薬物動態特性に関する貴重な洞察を提供します {svg_4}.

医薬品開発

オメプラゾール-d3の合成は、さまざまな方法で達成されており、その治療の可能性に関するさらなる調査の道を開いています {svg_5}. この重水素標識化合物の継続的な研究は、薬理学的効果の理解を深め、医薬品開発の取り組みを強化し、酸関連障害の管理における患者転帰を改善する可能性を秘めています {svg_6}.

神経炎症制御

最近の研究では、オメプラゾールまたはPPIは、in vitroおよびin vivoで抗炎症作用を有する可能性があることが示されています {svg_7}. オメプラゾールとその代謝物の脳における抗炎症作用は、まだ不明であり、現在調査中です {svg_8}.

代謝物プロファイリング

オメプラゾールとその安定同位体D3–オメプラゾールをマウスに同時に投与して、マウス脳で特徴的に観察される新規代謝物を特定しました {svg_9}. 脳および血漿サンプルの両方で、オメプラゾールと安定同位体の質量差によって、オメプラゾールのいくつかの新規代謝物が特定されました {svg_10}.

脳薬物動態研究

サテライト研究では、脳薬物動態プロファイルと脳/血漿分配係数(Kp)を評価しました {svg_11}. これらの結果は、オメプラゾールとその代謝物のin vivoにおけるCNS関連の生物学的効果を理解するためのより深い洞察を提供します {svg_12}.

作用機序

Target of Action

Omeprazole-d3-1, also known as Omeprazole-d3 or 4,5,7-Trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole, primarily targets the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This system is also known as the proton pump , and it plays a crucial role in the secretion of gastric acid .

Mode of Action

Omeprazole-d3-1 is a proton pump inhibitor (PPI) . It suppresses gastric basal and stimulated acid secretion by inhibiting the parietal cell H+/K+ ATP pump . This inhibition is selective and irreversible . The compound also demonstrates a wide range of protein targeting, indicating its interaction with diverse proteins .

Biochemical Pathways

The action of Omeprazole-d3-1 affects several biochemical pathways. It modulates the lysosomal transport pathway, as evidenced by changes in the expression of LAMP-1, Cathepsin-D, and β-COP in lysosome- and Golgi complex-containing cell fractions . It also influences autophagy in cells .

Pharmacokinetics

Omeprazole-d3-1 is rapidly absorbed following administration, with peak plasma concentrations occurring within 0.5 hours . It is metabolized primarily by CYP2C19 and to a lesser extent by CYP3A4 into hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . The drug’s effects can last up to 72 hours, with 50% of the maximum effect persisting at 24 hours . After stopping treatment, secretory activity gradually returns over 3 to 5 days .

Result of Action

The primary result of Omeprazole-d3-1’s action is the suppression of gastric acid secretion, which aids in the treatment of conditions such as heartburn and gastric acid hypersecretion . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . Furthermore, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of Omeprazole-d3-1 can be influenced by various environmental factors. For instance, the compound is acid-labile and must be protected from exposure to acidic gastric juice when administered orally . Additionally, the compound’s pharmacokinetic and pharmacodynamic profiles can be affected by the presence of different alleles of the CYP2C19 gene, resulting in altered enzyme activity .

Safety and Hazards

生化学分析

Biochemical Properties

Omeprazole-d3 functions as a prodrug, which means it is converted into its active form in the acidic environment of the stomach. . This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion. Omeprazole-d3 interacts with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in its metabolism .

Cellular Effects

Omeprazole-d3 affects various cellular processes by inhibiting gastric acid secretion. This inhibition can lead to changes in the cellular environment of the stomach lining, promoting healing of ulcers and reducing inflammation. The compound influences cell signaling pathways related to acid production and can alter gene expression associated with these pathways . Additionally, long-term use of Omeprazole-d3 may impact cellular metabolism by affecting the absorption of certain nutrients, such as magnesium and vitamin B12 .

Molecular Mechanism

At the molecular level, Omeprazole-d3 exerts its effects by binding to the H+/K+ ATPase enzyme on the secretory surface of gastric parietal cells. This binding is irreversible and leads to the inhibition of the enzyme’s activity, effectively blocking the final step of acid production . The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and elimination from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Omeprazole-d3 can vary over time. The compound is stable under acidic conditions, which is essential for its activation in the stomach. It can degrade in neutral or basic environments. Long-term studies have shown that Omeprazole-d3 can lead to sustained inhibition of acid secretion, but prolonged use may result in rebound hypersecretion of acid once the treatment is discontinued . This rebound effect is due to the body’s compensatory mechanisms to restore normal acid levels.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Omeprazole-d3 are dose-dependent. At therapeutic doses, the compound effectively reduces gastric acid secretion and promotes ulcer healing. At higher doses, Omeprazole-d3 can cause adverse effects such as gastric mucosal hyperplasia and potential toxicity . These effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Omeprazole-d3 is metabolized primarily in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The metabolism involves oxidation and reduction reactions, leading to the formation of several metabolites. These metabolites are then excreted via the urine and feces. The deuterium atoms in Omeprazole-d3 can help trace the metabolic pathways and provide insights into the drug’s pharmacokinetics .

Transport and Distribution

Within the body, Omeprazole-d3 is absorbed in the small intestine and transported to the liver, where it undergoes metabolism. The compound is highly protein-bound, which affects its distribution in tissues . Omeprazole-d3 is preferentially concentrated in the parietal cells of the stomach, where it exerts its therapeutic effects. The transport and distribution of the compound are influenced by various factors, including its interaction with transport proteins and binding to plasma proteins .

Subcellular Localization

Omeprazole-d3 is localized primarily in the secretory canaliculi of gastric parietal cells, where it binds to the H+/K+ ATPase enzyme . This subcellular localization is crucial for its inhibitory effect on acid secretion. The compound’s activity is dependent on its ability to reach and interact with the proton pump within these cells. Additionally, post-translational modifications and targeting signals may play a role in directing Omeprazole-d3 to its specific subcellular compartments .

特性

IUPAC Name |

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-CRSPMMAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Omeprazole-d3 used as an internal standard for Esomeprazole analysis?

A1: Omeprazole-d3 is a deuterated analog of Omeprazole, which is closely related to Esomeprazole. Its use as an internal standard offers several advantages:

Q2: What is the analytical method used to quantify Esomeprazole and Omeprazole-d3 in the presented research?

A2: The research employed a highly sensitive and specific method known as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify both Esomeprazole and Omeprazole-d3 in human plasma samples [, , ]. This technique involves:

Q3: What were the findings related to the stability of Esomeprazole in the presented research?

A3: The research demonstrates that Esomeprazole exhibits robust stability under various conditions, including:

- Freeze-thaw cycles: The compound remained stable after repeated freezing and thawing, indicating its suitability for long-term storage in plasma samples [, , ].

- Benchtop stability: Esomeprazole displayed stability at room temperature for the duration of the study, confirming its robustness during routine laboratory handling [, , ].

- Postoperative stability: The research also confirmed the stability of Esomeprazole in processed samples, ensuring reliable quantification even after analytical procedures [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。